molecular formula C28H26N2O4 B2952454 2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 898343-58-3

2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Katalognummer B2952454
CAS-Nummer: 898343-58-3
Molekulargewicht: 454.526
InChI-Schlüssel: PSAZLEQXOVVHBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. EMA401 is a small molecule that selectively targets the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain sensation.

Wirkmechanismus

2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide selectively targets the AT2 receptor, which is expressed in sensory neurons and is involved in the regulation of pain sensation. Activation of the AT2 receptor by this compound leads to the inhibition of pain signaling pathways in the spinal cord, resulting in a reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that contribute to its analgesic properties. These include the inhibition of voltage-gated calcium channels, the modulation of neurotransmitter release, and the regulation of inflammatory signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has several advantages for use in lab experiments, including its high selectivity for the AT2 receptor, its low toxicity, and its ability to penetrate the blood-brain barrier. However, this compound has some limitations, including its relatively short half-life and the need for repeated dosing.

Zukünftige Richtungen

There are several future directions for the development of 2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide. One area of focus is the optimization of the drug's pharmacokinetic properties to improve its efficacy and duration of action. Another area of focus is the identification of biomarkers that can be used to predict patient response to this compound. Additionally, there is interest in exploring the potential of this compound for the treatment of other pain conditions, such as migraine and fibromyalgia.
Conclusion:
This compound is a promising drug candidate for the treatment of chronic pain. Its selective targeting of the AT2 receptor and its ability to modulate pain signaling pathways make it a promising alternative to current pain medications. Further research is needed to optimize the drug's pharmacokinetic properties and to identify biomarkers that can be used to predict patient response.

Synthesemethoden

The synthesis of 2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide involves a multi-step process that begins with the reaction of 6-ethoxy-3-formyl-4-oxoquinoline with 4-methylbenzoyl chloride in the presence of a base to form the intermediate compound 6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinoline. This intermediate is then reacted with o-toluidine and acetic anhydride to form the final product this compound.

Wissenschaftliche Forschungsanwendungen

2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of chronic pain. In preclinical studies, this compound has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In clinical trials, this compound has been shown to be safe and well-tolerated in healthy volunteers and patients with chronic neuropathic pain.

Eigenschaften

IUPAC Name

2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-4-34-21-13-14-25-22(15-21)28(33)23(27(32)20-11-9-18(2)10-12-20)16-30(25)17-26(31)29-24-8-6-5-7-19(24)3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAZLEQXOVVHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.